molecular formula C11H19NO4 B2681769 2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid CAS No. 1784351-60-5

2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid

Cat. No. B2681769
M. Wt: 229.276
InChI Key: XHYKUPXTKLTOHH-UHFFFAOYSA-N
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Description

2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid is a chemical compound with the molecular formula C11H19NO4 . It has a molecular weight of 229.28 g/mol . The compound is typically stored at room temperature and is available in powder form .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.27 g/mol . It has a computed XLogP3-AA value of 1, which is a measure of its lipophilicity . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its rotatable bond count is 6 . The exact mass and monoisotopic mass of the compound are both 229.13140809 g/mol . The topological polar surface area is 75.6 Ų . The compound has a complexity of 289 .

Scientific Research Applications

Quantitative Analysis of Tert-Butyloxycarbonyl Group

The tert-butyloxycarbonyl group, a key component of the compound , is crucial for the quantitative analysis of N-blocked amino acids and peptides. Ehrlich-Rogozinski (1974) demonstrated a method for the cleavage and determination of this group, emphasizing its importance in peptide synthesis and modification processes (Ehrlich-Rogozinski, 1974).

Synthesis of Amino Acid Derivatives

Matt and Seebach (1998) explored the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues, utilizing N-[(tert-butoxy)carbonyl] and other protected groups. This work provides valuable insights into modifying peptide backbones, highlighting the versatility of tert-butoxy carbonyl-protected amino acids in synthesizing complex peptides (Matt & Seebach, 1998).

Facile Synthesis of Cyclopropane Analogues

Jiménez et al. (2001) demonstrated the enantioselective synthesis of constrained cyclopropane analogues of phenylalanine, utilizing N-tert-butoxycarbonyl-amino acids. This research underscores the utility of such compounds in synthesizing optically pure substances, critical for pharmaceutical applications (Jiménez et al., 2001).

Metal Complexes with Amino Acid Ligands

Ikram et al. (2015) synthesized metal complexes using an amino acid bearing Schiff base ligand, demonstrating the compound's potential in catalysis and material science. Their work provides a foundation for future research into the applications of amino acid derivatives in developing new materials and catalysts (Ikram et al., 2015).

Polymer Synthesis from Amino Acid-Derived Monomers

Gao, Sanda, and Masuda (2003) focused on synthesizing and polymerizing novel amino acid-derived acetylene monomers, including compounds related to the tert-butoxycarbonyl-amino group. Their work highlights the role of such compounds in material science, particularly in developing polymers with specific chiral and optical properties (Gao, Sanda, & Masuda, 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-11(4-5-11)6-8(13)14/h4-7H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYKUPXTKLTOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid

CAS RN

1784351-60-5
Record name 2-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid
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